Naphthalen-1-yl phosphorodiamidate
Description
Properties
CAS No. |
64032-52-6 |
|---|---|
Molecular Formula |
C10H11N2O2P |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
1-diaminophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H11N2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H4,11,12,13) |
InChI Key |
IQNXFEBUXARNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Kinetics and Byproduct Formation
The Atherton-Todd and oxidative cross-coupling methods exhibit second-order kinetics, with rate-determining steps involving phosphoryl chloride formation. Competing hydrolysis is minimized in nonpolar solvents (e.g., CCl₄), whereas polar aprotic solvents like acetonitrile accelerate amine nucleophilicity but risk phosphoryl chloride solvolysis. Solid-phase synthesis circumvents these issues by immobilizing intermediates, though it requires specialized equipment.
Yield and Purity Considerations
| Method | Average Yield | Purity (HPLC) | Key Limitations |
|---|---|---|---|
| Atherton-Todd | 75% | 88% | CCl₄ toxicity |
| Oxidative Cross-Coupling | 85% | 92% | Stoichiometric waste |
| Solid-Phase | 90% | 95% | High cost of resins |
| Direct Amination | 80% | 89% | Moisture sensitivity |
Chemical Reactions Analysis
Naphthalen-1-yl phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Naphthalen-1-yl phosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of naphthalen-1-yl phosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Naphthalen-1-yl phosphorodiamidate can be compared with other similar compounds, such as:
Naphthalen-1-yl phosphorothioate: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom in the phosphorodiamidate group.
Naphthalen-1-yl phosphoramide: This compound lacks one of the amide groups present in this compound.
This compound derivatives: Various derivatives can be synthesized by modifying the naphthalene ring or the phosphorodiamidate group
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
